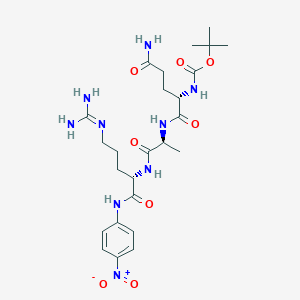
Boc-QAR-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-QAR-pNA, also known as Boc-Gln-Ala-Arg-pNA, is a chromogenic substrate for trypsin and matriptase-2. It is widely used in biochemical research to test the activity of these enzymes. The compound has a molecular formula of C25H39N9O8 and a molecular weight of 593.63 g/mol .
準備方法
Boc-QAR-pNA is synthesized through organic chemical methods, typically involving stepwise synthesis. The process begins with the protection of amino groups using the Boc (tert-butoxycarbonyl) group. The synthesis involves coupling reactions between Boc-protected amino acids and the chromogenic p-nitroaniline (pNA) moiety. The final product is obtained after deprotection and purification steps .
化学反応の分析
Boc-QAR-pNA undergoes various chemical reactions, primarily involving its amino acid components and the chromogenic pNA group. Common reactions include:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The pNA group can undergo oxidation reactions, forming nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions, where the Boc group is replaced by other protective groups or functional moieties
科学的研究の応用
Boc-QAR-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate to measure the activity of trypsin and matriptase-2, providing insights into enzyme kinetics and inhibition.
Biochemical Studies: The compound is used to study protease activity and specificity, aiding in the understanding of proteolytic processes.
Drug Development: This compound is employed in screening assays to identify potential inhibitors of trypsin and matriptase-2, contributing to the development of therapeutic agents .
作用機序
Boc-QAR-pNA exerts its effects by serving as a substrate for trypsin and matriptase-2. When these enzymes cleave the peptide bond between the arginine and pNA moieties, the pNA group is released. This release results in a color change, which can be quantitatively measured to determine enzyme activity. The molecular targets are the active sites of trypsin and matriptase-2, where the cleavage occurs .
類似化合物との比較
Boc-QAR-pNA is unique due to its specific sequence and chromogenic properties. Similar compounds include:
Boc-Gln-Ala-Arg-AMC: Another substrate for trypsin, but with a different chromogenic group (7-amino-4-methylcoumarin).
Boc-Gln-Ala-Arg-R110: A substrate with rhodamine 110 as the chromogenic group.
Boc-Gln-Ala-Arg-AFC: A substrate with 7-amino-4-trifluoromethylcoumarin as the chromogenic group.
These compounds differ in their chromogenic groups, which affect their sensitivity and detection methods .
特性
分子式 |
C25H39N9O8 |
|---|---|
分子量 |
593.6 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1 |
InChIキー |
OVDKLYABPRRXIH-WBAXXEDZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



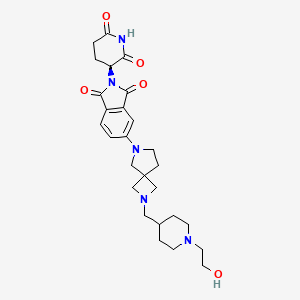

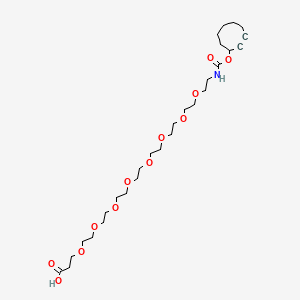
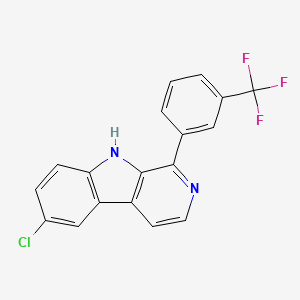
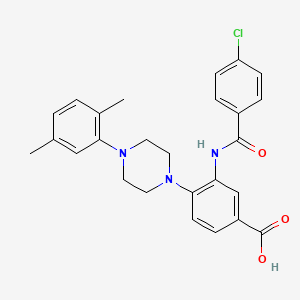
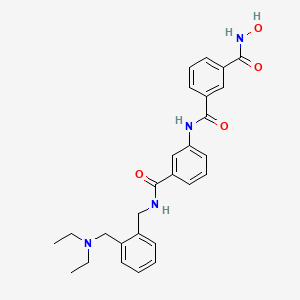
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
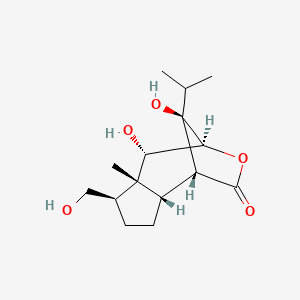
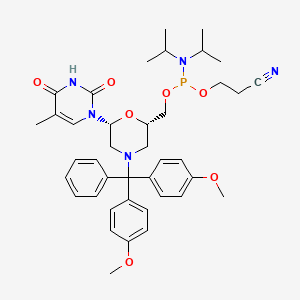
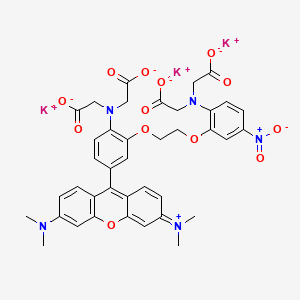
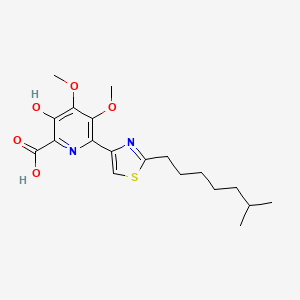
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
